molecular formula C22H25NO7 B12424567 Hbv-IN-13

Hbv-IN-13

Cat. No.: B12424567
M. Wt: 415.4 g/mol
InChI Key: MGBFTHMYPGXZHP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hbv-IN-13 is a chemical compound that has garnered significant interest in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. Hepatitis B virus is a major global health concern, affecting millions of people worldwide and leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma. This compound is designed to inhibit the replication of hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hbv-IN-13 involves multiple steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify this compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Hbv-IN-13 undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of certain moieties to achieve the desired chemical structure.

    Substitution: Replacement of functional groups with other substituents to enhance activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.

Major Products

The major products formed from the reactions involving this compound are typically intermediates that are further processed to yield the final compound. These intermediates are characterized and purified to ensure they meet the required specifications for subsequent steps in the synthesis.

Scientific Research Applications

Hbv-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its antiviral properties and its ability to inhibit the replication of hepatitis B virus in cell culture and animal models.

    Medicine: Explored as a potential therapeutic agent for treating hepatitis B virus infections, with ongoing clinical trials to evaluate its efficacy and safety.

    Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control and analytical testing.

Mechanism of Action

The mechanism of action of Hbv-IN-13 involves its interaction with specific molecular targets within the hepatitis B virus replication cycle. This compound inhibits the activity of viral polymerase, an enzyme crucial for the replication of viral DNA. By binding to the active site of the polymerase, this compound prevents the synthesis of new viral DNA, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and limits the spread of the virus within the host.

Comparison with Similar Compounds

Hbv-IN-13 is compared with other similar compounds based on its unique properties and efficacy:

    Entecavir: Another antiviral agent used to treat hepatitis B virus infections. While both compounds inhibit viral polymerase, this compound has shown higher potency in preclinical studies.

    Tenofovir: A nucleotide analog that inhibits hepatitis B virus replication. This compound offers a different mechanism of action, providing an alternative treatment option for patients resistant to tenofovir.

    Lamivudine: An antiviral drug that targets hepatitis B virus polymerase. This compound has demonstrated a lower likelihood of developing resistance compared to lamivudine.

Similar Compounds

  • Entecavir
  • Tenofovir
  • Lamivudine

This compound stands out due to its unique chemical structure and mechanism of action, making it a promising candidate for further research and development in the treatment of hepatitis B virus infections.

Properties

Molecular Formula

C22H25NO7

Molecular Weight

415.4 g/mol

IUPAC Name

(7S)-4-(3-methoxypropoxy)-11-oxo-7-propan-2-yl-6,7-dihydro-[1,3]benzodioxolo[7,6-a]quinolizine-10-carboxylic acid

InChI

InChI=1S/C22H25NO7/c1-12(2)15-7-13-8-18(28-6-4-5-27-3)20-21(30-11-29-20)19(13)16-9-17(24)14(22(25)26)10-23(15)16/h8-10,12,15H,4-7,11H2,1-3H3,(H,25,26)/t15-/m0/s1

InChI Key

MGBFTHMYPGXZHP-HNNXBMFYSA-N

Isomeric SMILES

CC(C)[C@@H]1CC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC

Canonical SMILES

CC(C)C1CC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC

Origin of Product

United States

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